(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride
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Overview
Description
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors.
Biological Research: It is used in studies involving the modulation of neurotransmitter systems and the investigation of its effects on cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, while the piperazine ring provides structural stability. The compound may modulate receptor activity by acting as an agonist or antagonist, thereby influencing downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-[(4-chlorophenyl)methyl]-3-methylpiperazine dihydrochloride
- (3S)-1-[(4-bromophenyl)methyl]-3-methylpiperazine dihydrochloride
- (3S)-1-[(4-methylphenyl)methyl]-3-methylpiperazine dihydrochloride
Uniqueness
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to certain receptors compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in the development of pharmaceuticals with specific target profiles.
Properties
CAS No. |
2757961-64-9 |
---|---|
Molecular Formula |
C12H19Cl2FN2 |
Molecular Weight |
281.2 |
Purity |
91 |
Origin of Product |
United States |
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